molecular formula C17H13F3N2O2S B2637129 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1351599-83-1

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2637129
CAS No.: 1351599-83-1
M. Wt: 366.36
InChI Key: RSSZOEISXJEMHO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule featuring a benzo[d]thiazole core substituted at the 2-position with a carboxamide group. The N-alkyl chain includes a hydroxyl group and a 4-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)11-7-5-10(6-8-11)13(23)9-21-15(24)16-22-12-3-1-2-4-14(12)25-16/h1-8,13,23H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSZOEISXJEMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available benzo[d]thiazole-2-carboxylic acid and 4-(trifluoromethyl)benzyl alcohol.

    Step 1: The benzo[d]thiazole-2-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Step 2: The acid chloride is then reacted with 2-aminoethanol in the presence of a base such as triethylamine (TEA) to form the intermediate N-(2-hydroxyethyl)benzo[d]thiazole-2-carboxamide.

    Step 3: The intermediate is then subjected to a Friedel-Crafts alkylation with 4-(trifluoromethyl)benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield the final product.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation over palladium on carbon (Pd/C).

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent.

    Reduction: Hydrogen gas (H₂), Pd/C catalyst, ethanol as solvent.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.

    Material Science: Used in the synthesis of advanced materials with specific electronic properties due to the presence of the trifluoromethyl group.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.

    Protein Binding: Can be used in studies of protein-ligand interactions.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.

    Diagnostic Imaging: The trifluoromethyl group can be used in the development of imaging agents for techniques like MRI.

Industry

    Polymer Chemistry: Used in the synthesis of polymers with specific properties, such as increased thermal stability and chemical resistance.

    Agriculture: Potential use in the development of agrochemicals due to its bioactive properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzo[d]thiazole core can intercalate with DNA, while the hydroxyethyl and trifluoromethylphenyl groups can form hydrogen bonds and hydrophobic interactions with proteins. These interactions can disrupt normal cellular processes, leading to the compound’s bioactivity.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in the target compound likely confers superior metabolic stability compared to fluorophenyl or methoxy substituents in analogs .
  • The hydroxyethyl linker may reduce cytotoxicity relative to more lipophilic alkyl chains (e.g., thiazolidinone derivatives) .

Critical Analysis of Divergent Evidence

  • Contradictions in Bioactivity: highlights potent kinase inhibition (IC₅₀ < 1 µM) for dual carboxamide analogs, while reports weaker antiproliferative effects (GI₅₀ > 8 µM) for thiazolidinone derivatives. This discrepancy may arise from differences in target selectivity or cellular uptake .
  • Synthetic Feasibility: demonstrates high-yield (>80%) coupling for benzo[d]thiazole-2-carboxamides, whereas notes lower yields (60–70%) for triazole-thiazole hybrids, emphasizing the target compound’s synthetic accessibility .

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • Chemical Formula : C16H16F3N1O2S1
  • IUPAC Name : this compound

Key Functional Groups

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Hydroxy Group : Capable of forming hydrogen bonds, influencing biological interactions.
  • Benzothiazole Moiety : Known for various pharmacological activities including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the intermediate 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethanol, which is then reacted with benzo[d]thiazole-2-carboxylic acid derivatives under basic conditions to yield the final product. The reaction conditions often include refluxing in organic solvents to ensure complete conversion .

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. Studies indicate that derivatives of benzothiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar in structure have shown IC50 values in the low micromolar range against leukemia and solid tumor-derived cell lines .

A comparative analysis of related compounds demonstrated that modifications on the benzothiazole ring significantly influence their anticancer activity. The presence of electron-donating groups enhances cytotoxic effects, suggesting a structure-activity relationship (SAR) that could be exploited in drug design .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Although some derivatives have shown promising results against bacterial strains, further studies are needed to establish the efficacy of this specific compound against a broader spectrum of pathogens .

The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within cells. The trifluoromethyl group enhances membrane permeability, allowing the compound to enter cells where it can modulate enzyme activities or receptor interactions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against leukemia cell lines ,
AntimicrobialPotential activity against Gram-positive bacteria ,
MechanismModulation of enzyme activity through cellular entry

Case Study: Anticancer Activity Evaluation

In a study evaluating various benzothiazole derivatives, one compound exhibited an IC50 value of 1.98 µg/mL against A431 cancer cells, indicating strong antiproliferative activity. Molecular docking studies revealed that these compounds interact primarily through hydrophobic contacts with target proteins, suggesting a viable pathway for therapeutic development .

Q & A

What are the common synthetic routes for synthesizing N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide and its analogs?

Methodological Answer:
The synthesis typically involves coupling reactions between benzo[d]thiazole-2-carboxylic acid derivatives and substituted amines or alcohols. Key steps include:

  • Amide bond formation via activation of the carboxylic acid (e.g., using HATU or EDCI) and coupling with amines .
  • Hydrolysis of ester intermediates to generate free acids for subsequent reactions (e.g., Method G in ) .
  • Introduction of trifluoromethyl groups via nucleophilic substitution or aryl halide cross-coupling .

Example Protocol from Evidence:

StepReagents/ConditionsYieldCharacterizationReference
Acid activationHATU, DIPEA, DMF75–78%¹H NMR, ESI-MS
Amine coupling4,4-Difluorocyclohexylamine, RT, 24h35–78%HPLC (98–99% purity)
Ester hydrolysisNaOH, EtOH/H₂O, reflux67–78%¹³C NMR, TLC

How is the purity and structural integrity of synthesized derivatives confirmed?

Methodological Answer:

  • Chromatography : HPLC with UV detection (e.g., 98–99% purity for compounds 29 and 31 in ) .
  • Spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
    • ESI-MS for molecular weight validation .
  • Elemental Analysis : Comparing calculated vs. experimental C/H/N/S content .

What in vitro assays are used to evaluate biological activity?

Methodological Answer:

  • Enzyme Inhibition : COX-1/2 inhibition assays (e.g., compound 9 in ) .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., thiazole-triazole derivatives in ) .
  • Neuroprotective Activity : Aβ aggregation inhibition for Alzheimer’s research (e.g., benzothiazole derivatives in ) .
  • Anti-inflammatory Testing : TNF-α/IL-6 suppression in macrophages (e.g., derivatives in ) .

How can researchers optimize low yields in amidation or coupling steps?

Methodological Answer:

  • Catalyst Screening : Use CuI or Pd catalysts for aryl halide couplings (e.g., , compound 29) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction efficiency .
  • Temperature Control : Reflux conditions for hydrolysis ( ) vs. room temperature for couplings .
  • Purification : Column chromatography with gradient elution (e.g., EtOAc/hexane) .

How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardize Assays : Use positive controls (e.g., ibuprofen for COX inhibition) and replicate under identical conditions .
  • Verify Compound Stability : Assess degradation via HPLC before/after assays .
  • Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What computational approaches predict target binding modes?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions (e.g., docking poses in ) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes .
  • QSAR Models : Correlate substituent effects (e.g., trifluoromethyl enhances lipophilicity) with activity .

How do substituents influence pharmacological properties?

Key Findings from Evidence:

SubstituentEffectExample CompoundReference
Trifluoromethyl↑ Metabolic stability, ↑ LipophilicityCompound 108 ( )
Hydroxyphenyl↑ Hydrogen bonding with targetsCompound 110 ( )
Morpholine/Piperidine↑ Solubility, CNS penetrationDerivatives in

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